molecular formula C14H12S B075733 4,6-Dimethyldibenzothiophene CAS No. 1207-12-1

4,6-Dimethyldibenzothiophene

Cat. No. B075733
CAS RN: 1207-12-1
M. Wt: 212.31 g/mol
InChI Key: MYAQZIAVOLKEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyldibenzothiophene is an organosulfur compound with the formula (C6H3CH3)2S . It is one of several dimethyl derivatives of benzothiophene . The compound is of particular interest as an organosulfur contaminant in petroleum that is recalcitrant . Both methyl groups shield the sulfur center from desulfurization .


Synthesis Analysis

The synthesis of 4,6-Dimethyldibenzothiophene has been reported . The compound can be oxidized to the sulfoxide with hydrogen peroxide . Many methods for synthesis of this compound have been described. Often the methods proceed via derivatives of diphenyl sulfide .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethyldibenzothiophene is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4,6-Dimethyldibenzothiophene can be oxidized to its corresponding sulfones by an Anderson-type catalyst using molecular oxygen as the oxidant under mild reaction conditions . The hydrodesulfurization of 4,6-Dimethyldibenzothiophene using bulk nickel alloy, bulk tungsten phosphide (WP), NiMo sulfide supported on active carbons and molecularly imprinted polymers have been reported .


Physical And Chemical Properties Analysis

4,6-Dimethyldibenzothiophene is a light yellow to light brown crystalline solid . It has a molar mass of 212.31 g·mol −1 and a density of 1.18 g/cm 3 . The melting point is 153–157 °C .

Scientific Research Applications

Desulfurization of Fuels

4,6-Dimethyldibenzothiophene is used in the study of desulfurization of fuels . The burning of sulfur-containing fuels leads to the generation of harmful compounds which are a major source of environmental pollution . Adsorptive desulfurization (ADS) is a method that has low energy demand and can be employed at ambient conditions without the addition of chemicals . Metal Organic Frameworks (MOFs) have proved to be very effective towards this direction .

Adsorption Studies

The compound is used in adsorption studies . The adsorption of BT, DBT, and 4,6-dimethyldibenzothiophene using different MOFs under varying experimental conditions has been studied . HKUST-1, a benchmark MOF, is especially used for gaseous adsorption-oriented applications .

Simultaneous Adsorption with Quinoline

4,6-Dimethyldibenzothiophene is used in the study of simultaneous adsorption of quinoline . The adsorbents used are based on alumina modified with boron and nickel under ambient temperature and pressure . The adsorbent containing nickel had better adsorption capacity than the adsorbent modified with nickel and boron .

Hydrodesulfurization Studies

The compound is used in hydrodesulfurization (HDS) studies . Molecules such as 4,6-dimethyldibenzothiophene, with alkyl groups adjacent to the sulfur atom, are most difficult to desulfurize and are therefore often used as model molecules in deep HDS studies .

Petroleum Desulfurization Studies

4,6-Dimethyldibenzothiophene is used in petroleum desulfurization studies . This compound is part of the Alfa Aesar product portfolio, which is now a Thermo Scientific Chemicals brand product .

Environmental Pollution Studies

The compound is used in environmental pollution studies . The emission of hazardous and dangerous chemical substances during the use of fossil fuels is an important threat to human society as well as the environment . The study of these emissions involves the use of 4,6-Dimethyldibenzothiophene .

Safety and Hazards

4,6-Dimethyldibenzothiophene is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

In the future, the hydrodesulfurization of 4,6-Dimethyldibenzothiophene could be performed under lower conditions than conventional hydrotreating processes . The use of n–dodecane as a solvent decreased the mass transfer resistance at the G–L and liquid–solid (L–S) interphases . The catalytic activity improved when the acidity and surface area in the catalysts increased .

properties

IUPAC Name

4,6-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAQZIAVOLKEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyldibenzothiophene

CAS RN

1207-12-1
Record name 4,6-Dimethyldibenzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzothiophene, 4,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6-dimethyldibenzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyldibenzothiophene
Reactant of Route 2
4,6-Dimethyldibenzothiophene
Reactant of Route 3
Reactant of Route 3
4,6-Dimethyldibenzothiophene
Reactant of Route 4
4,6-Dimethyldibenzothiophene
Reactant of Route 5
4,6-Dimethyldibenzothiophene
Reactant of Route 6
4,6-Dimethyldibenzothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.